1-(3-Morpholinopropyl)guanidine
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Overview
Description
1-(3-Morpholinopropyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. Guanidines are characterized by their strong basicity and ability to form hydrogen bonds, making them valuable in numerous biochemical processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholinopropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-morpholinopropylamine with a guanidylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the guanidine structure .
Industrial Production Methods
Industrial production of guanidines, including this compound, often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Morpholinopropyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the guanidine, while reduction may yield reduced forms of the compound .
Scientific Research Applications
1-(3-Morpholinopropyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Morpholinopropyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazolines: These compounds have a similar guanidine structure and are used in various biological and chemical applications.
2-Amino-1,4,5,6-tetrahydropyrimidines: These cyclic guanidines are found in many natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: Another class of cyclic guanidines with significant biological activity.
Uniqueness
1-(3-Morpholinopropyl)guanidine is unique due to its specific structure, which includes a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other guanidines may not be suitable for .
Properties
Molecular Formula |
C8H18N4O |
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Molecular Weight |
186.26 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)guanidine |
InChI |
InChI=1S/C8H18N4O/c9-8(10)11-2-1-3-12-4-6-13-7-5-12/h1-7H2,(H4,9,10,11) |
InChI Key |
UXOUIFWYBYHKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN=C(N)N |
Origin of Product |
United States |
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